

# Benchmarking iron-nickel electrocatalysts for the oxygen evolution reaction

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Iron;nickel*

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A comprehensive guide to benchmarking iron-nickel (Fe-Ni) electrocatalysts for the oxygen evolution reaction (OER) is presented for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of Fe-Ni based electrocatalysts with other alternatives, supported by experimental data, detailed protocols, and visualizations to facilitate understanding and further research.

## Performance Benchmarking of OER Electrocatalysts

The efficiency of an electrocatalyst for the oxygen evolution reaction is determined by several key metrics. The most common benchmarks include the overpotential required to achieve a current density of 10 mA/cm<sup>2</sup>, the Tafel slope, and the long-term stability of the catalyst. A lower overpotential and a smaller Tafel slope are indicative of a more efficient catalyst.

The following table summarizes the performance of various Fe-Ni based electrocatalysts and compares them with common alternatives such as iridium oxide (IrO<sub>2</sub>), ruthenium oxide (RuO<sub>2</sub>), and cobalt-based catalysts.

Electrocatalyst	Substrate	Overpotential @ 10 mA/cm <sup>2</sup> (mV)	Tafel Slope (mV/dec)	Electrolyte	Reference
Iron-Nickel Based Catalysts					
NiFe <sub>2</sub> O <sub>4</sub> /SNC	Nickel Foam	212	25.81	1.0 M KOH	[1]
Optimized FeNi	Not Specified	230	Not Specified	Not Specified	[2]
MoTe <sub>x</sub> /Ni(OH) <sub>2</sub>	Au/Si	240	38	Not Specified	[3]
FeNi <sub>2</sub> S <sub>4</sub>	Not Specified	250	62	Not Specified	[4]
Ni <sub>32</sub> Fe oxide	Nickel Foam	291	Not Specified	Alkali	[5]
Iridium and Ruthenium Based Catalysts					
r-RuO <sub>2</sub> NPs	Glassy Carbon	~250	Not Specified	0.1 M KOH	[6]
r-IrO <sub>2</sub> NPs	Glassy Carbon	~270	Not Specified	0.1 M KOH	[6]
IrO <sub>2</sub>	Nickel Foam	232	Not Specified	1.0 M KOH	[1]
Ru <sub>0.9</sub> Ir <sub>0.1</sub> O <sub>2</sub>	Not Specified	Not Specified	Not Specified	Not Specified	
Cobalt Based Catalysts					
Co <sub>7</sub> Se <sub>8</sub>	Glassy Carbon	<271	Not Specified	1.0 M KOH	[7]
Co:α-Fe <sub>2</sub> O <sub>3</sub>	Not Specified	295	Not Specified	1.0 M KOH	[8]

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CoSe <sub>2</sub> /C	Not Specified	Not Specified	Not Specified	0.1 M KOH	<a href="#">[9]</a>
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## Experimental Protocols

Standardized experimental protocols are crucial for the accurate and reproducible screening of OER electrocatalyst activity.[\[10\]](#)[\[11\]](#) Below are detailed methodologies for catalyst synthesis and electrochemical testing.

### Synthesis of Fe-Ni Electrocatalysts (Sol-Gel Method)

A common method for synthesizing graphene-supported Fe-Ni catalysts is the sol-gel autocombustion technique.[\[12\]](#)

- **Precursor Solution Preparation:** Ferric nitrate (Fe(NO<sub>3</sub>)<sub>3</sub>·9H<sub>2</sub>O) and nickel nitrate (Ni(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O) are dissolved in deionized water. The molar ratio of Fe to Ni can be varied to optimize performance (e.g., 1:0.5, 1:1, 1:1.5).[\[12\]](#)
- **Complexation:** Citric acid (C<sub>6</sub>H<sub>8</sub>O<sub>7</sub>) is added to the solution as a complexing agent.
- **Addition of Support:** Graphene nanoplatelets are dispersed into the solution.
- **Gel Formation:** The pH of the solution is adjusted with sodium hydroxide (NaOH) to promote the formation of a gel.
- **Autocombustion:** The gel is heated, leading to a self-sustaining combustion reaction that forms the catalyst powder.
- **Sintering:** The resulting powder is sintered at high temperatures (e.g., 800 °C) in an inert atmosphere (e.g., Argon) to improve crystallinity and stability.[\[12\]](#)

### Electrochemical Characterization

A three-electrode electrochemical cell is typically used to evaluate the performance of the electrocatalysts.[\[10\]](#)[\[11\]](#)

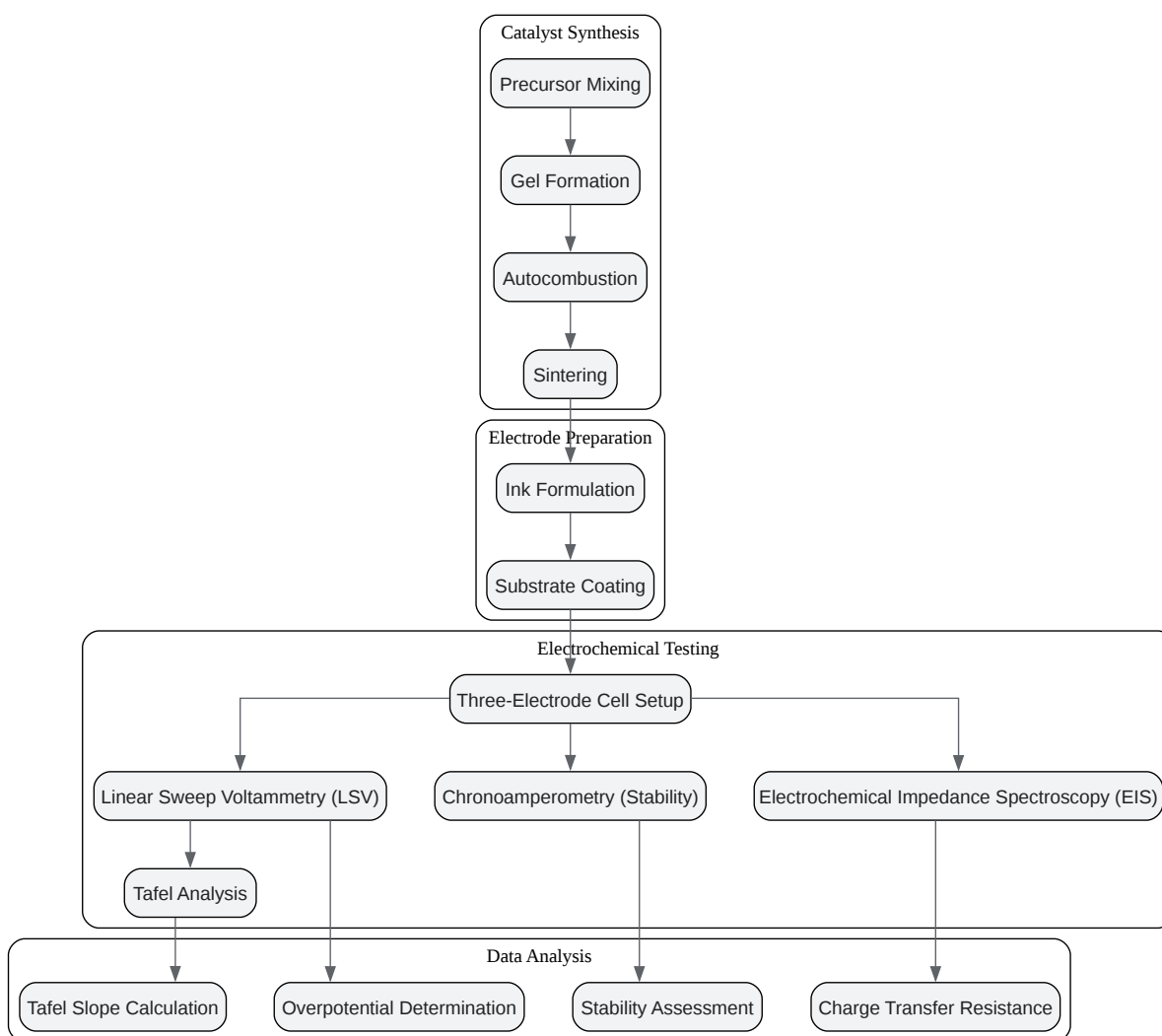
- **Working Electrode Preparation:** The synthesized catalyst powder (e.g., 20 mg) is dispersed in a mixture of deionized water, ethanol, and a binder like Nafion to form a homogeneous ink.

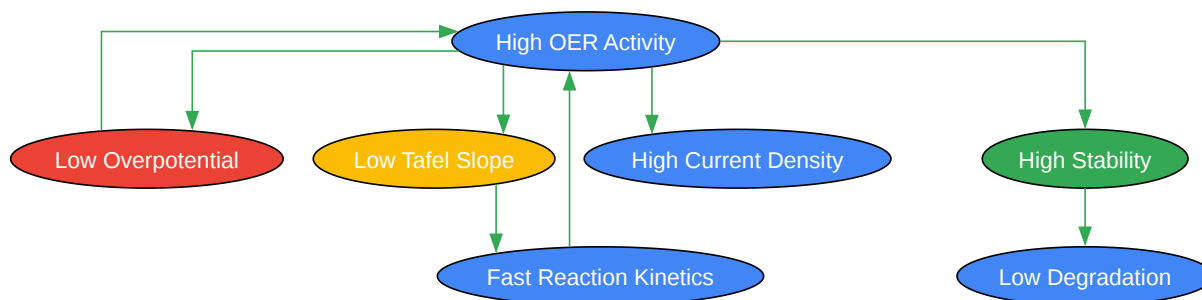
[1] This ink is then coated onto a conductive substrate, such as nickel foam or glassy carbon, to serve as the working electrode.

- **Electrochemical Cell Setup:** The three-electrode cell consists of the prepared working electrode, a counter electrode (typically a platinum wire), and a reference electrode (e.g., Ag/AgCl or Hg/HgO).[10][11] The electrodes are immersed in an alkaline electrolyte, commonly 1.0 M potassium hydroxide (KOH).
- **Performance Evaluation:**
  - **Linear Sweep Voltammetry (LSV):** LSV is performed at a slow scan rate (e.g., 10 mV/s) in a defined potential range to measure the current response and determine the overpotential required to achieve a specific current density (e.g., 10 mA/cm<sup>2</sup>).[10][13]
  - **Tafel Analysis:** The Tafel slope is derived from the LSV data by plotting the overpotential against the logarithm of the current density. This provides insight into the reaction kinetics.
  - **Chronoamperometry (CA):** Long-term stability is assessed by holding the electrode at a constant current density (e.g., 20 mA) for an extended period (e.g., 1 hour or more) and monitoring the potential over time.[11]
  - **Electrochemical Impedance Spectroscopy (EIS):** EIS is used to measure the charge transfer resistance of the catalyst.[13]

## Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in benchmarking OER electrocatalysts, the following diagrams are provided.





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- To cite this document: BenchChem. [Benchmarking iron-nickel electrocatalysts for the oxygen evolution reaction]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15419279#benchmarking-iron-nickel-electrocatalysts-for-the-oxygen-evolution-reaction\]](https://www.benchchem.com/product/b15419279#benchmarking-iron-nickel-electrocatalysts-for-the-oxygen-evolution-reaction)

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